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Compound of Interest

Compound Name: XM-U-14

Cat. No.: B15542088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of
XM-U-14, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the
degradation of Ubiquitin-Specific Peptidase 7 (USP7). The data presented herein demonstrates
the high potency and efficacy of XM-U-14 in preclinical models of acute lymphoblastic leukemia
(ALL), highlighting its potential as a promising therapeutic candidate.

Core Efficacy and Potency

XM-U-14 has been identified as a highly potent and efficacious degrader of USP7. Its activity
has been characterized in acute lymphoblastic leukemia (ALL) cell lines, demonstrating
significant potential for this therapeutic target in hematological malignancies.

Quantitative Efficacy Data

The following table summarizes the key quantitative metrics of XM-U-14's in vitro activity.
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Parameter Cell Line Value Reference
DC50 (USP7
) RS4;11 0.74 nM [1112][31[4]
Degradation)
Dmax (USP7
_ RS4;11 93% [11[2][31[4]
Degradation)
IC50 (Cell Growth
- RS4;11 0.5nM [2]
Inhibition)
IC50 (Cell Growth
Reh 8.3 nM [2]

Inhibition)

Mechanism of Action: The USP7-p53 Signaling Axis

XM-U-14 functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural
protein disposal system to target specific proteins for degradation. XM-U-14 brings USP7 into
proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal
degradation of USP7.

The degradation of USP7 has significant downstream effects on the p53 signaling pathway.
USP7 is known to deubiquitinate and stabilize MDM2, an E3 ligase that targets the tumor
suppressor p53 for degradation. By degrading USP7, XM-U-14 leads to the destabilization of
MDMZ2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally
upregulates its target genes, including the cell cycle inhibitor p21, which in turn induces cell
cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preliminary In Vitro Profile of XM-U-14: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542088#preliminary-in-vitro-studies-of-xm-u-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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